4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

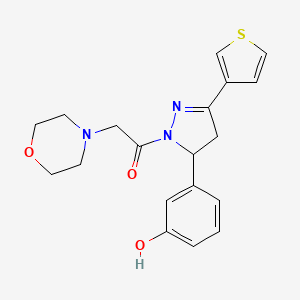

“4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, boric acid ester intermediates with benzene rings have been obtained by a three-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . The reaction mechanisms of similar compounds involve frontier molecular orbitals (FMOs) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted. For instance, the boiling point is predicted to be 383.7±42.0 °C, the density is predicted to be 1.18±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr), and the pKa is predicted to be 2.68±0.14 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, part of a broader family of boronic acid derivatives, has been synthesized and characterized in various studies, providing insight into its potential applications in scientific research. One study detailed the synthesis, crystal structure, and vibrational properties studies of similar boronic acid derivatives, demonstrating the utility of spectroscopy and X-ray diffraction in characterizing these compounds. This research highlights the importance of understanding the molecular and crystal structures for applications in materials science and molecular engineering (Qing-mei Wu et al., 2021).

Fluorescence Quenching and Optical Properties

Fluorescence quenching studies of boronic acid derivatives, including those structurally related to this compound, have been conducted to understand their interaction with quenchers like aniline in different solvents. Such studies are critical for developing fluorescent probes and sensors for detecting specific molecules in biological and environmental samples. The modified Stern-Volmer equation has been used to calculate Stern-Volmer constants, providing valuable data for designing fluorescence-based detection systems (H. S. Geethanjali et al., 2015).

Corrosion Inhibition

Aniline derivatives, including those similar in structure to the compound , have been studied for their potential as corrosion inhibitors for metals in acidic environments. These studies are significant for the development of safer and more efficient corrosion inhibitors for industrial applications. Through potentiodynamic polarization and electrochemical impedance spectroscopy measurements, researchers have assessed the effectiveness of these compounds in inhibiting copper corrosion, providing insights into the correlation between molecular structure and inhibition efficiency (K. F. Khaled & N. Hackerman, 2004).

Nonlinear Optical Materials

The investigation of vibrational analysis and optical properties of aniline derivatives, including their potential as nonlinear optical (NLO) materials, underscores the importance of these compounds in the development of optical and photonic devices. By studying the effects of substituents on the vibrational spectra and conducting theoretical density functional theory computations, researchers can predict the behavior of these materials in various applications, ranging from optical limiting to photoluminescence (B. Revathi et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICXCRPDVDCPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2647003.png)

![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)

![N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2647006.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)

![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)

![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)